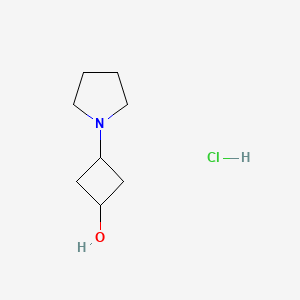![molecular formula C15H14ClNO B1381687 2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde CAS No. 1777430-74-6](/img/structure/B1381687.png)
2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde
描述
2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde is an organic compound with the molecular formula C15H14ClNO It is a benzaldehyde derivative, characterized by the presence of a benzyl(methyl)amino group and a chlorine atom attached to the benzene ring
作用机制
Target of Action
It’s structurally similar to prl-8-53, a nootropic compound that has been shown to act as a hypermnesic drug in humans
Mode of Action
Based on its structural similarity to prl-8-53, it might display possible cholinergic properties, potentiate dopamine, and partially inhibit serotonin . These interactions could lead to changes in neurotransmitter levels and receptor activity, potentially affecting cognitive function.
Biochemical Pathways
If it shares similar properties with prl-8-53, it might influence the cholinergic and dopaminergic pathways, which are crucial for memory and cognition .
Result of Action
If it acts similarly to PRL-8-53, it might enhance memory and cognitive function . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde typically involves the reaction of 5-chlorobenzaldehyde with benzylmethylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The process involves heating the reaction mixture to facilitate the formation of the desired product. The reaction can be represented as follows:
5-chlorobenzaldehyde+benzylmethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
化学反应分析
Types of Reactions
2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-[Benzyl(methyl)amino]-5-chlorobenzoic acid
Reduction: 2-[Benzyl(methyl)amino]-5-chlorobenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- 2-[Benzyl(methyl)amino]-5-chlorobenzyl alcohol
- 2-[Benzyl(methyl)amino]-5-chlorobenzoic acid
- 2-[Benzyl(methyl)amino]-5-chlorobenzylamine
Uniqueness
2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both the benzyl(methyl)amino group and the chlorine atom on the benzene ring allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
属性
IUPAC Name |
2-[benzyl(methyl)amino]-5-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-17(10-12-5-3-2-4-6-12)15-8-7-14(16)9-13(15)11-18/h2-9,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLOCGUNXJIMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


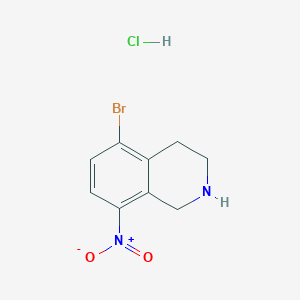
![Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester](/img/structure/B1381605.png)
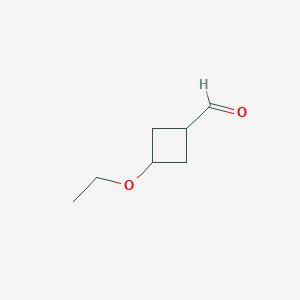
![{1-[Amino(phenyl)methyl]cyclobutyl}methanol](/img/structure/B1381608.png)

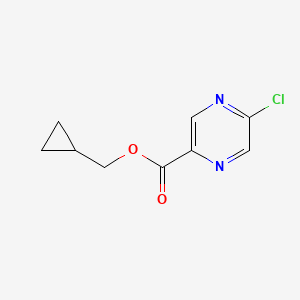
![{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate](/img/structure/B1381614.png)
![2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381615.png)

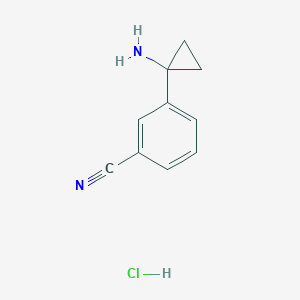
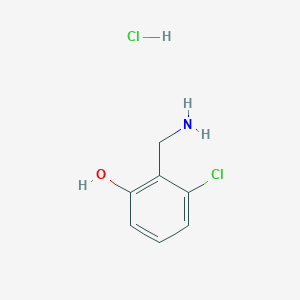
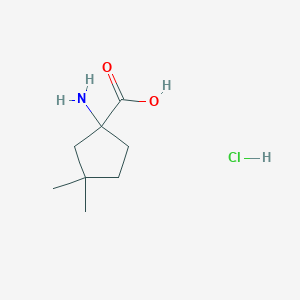
![7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1381626.png)
